molecular formula C16H17NO5S B2372011 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 478838-44-7

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No. B2372011
CAS RN: 478838-44-7
M. Wt: 335.37
InChI Key: OTZRIMAQSREDMS-UHFFFAOYSA-N
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Description

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, also known as DMTFMTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of antioxidant enzymes.
Biochemical and Physiological Effects
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been suggested to have a neuroprotective effect in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent. Future studies could investigate its effects on various signaling pathways and its potential use in treating inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits antitumor, anti-inflammatory, and antioxidant activities and has been studied for its potential use in the treatment of neurodegenerative diseases. While its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves the reaction between 5-methylthiophene-2-carboxylic acid and 2,4-dimethoxyphenyl isocyanate in the presence of a catalyst. The reaction yields [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate as the final product. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-4-7-14(23-10)16(19)22-9-15(18)17-12-6-5-11(20-2)8-13(12)21-3/h4-8H,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRIMAQSREDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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